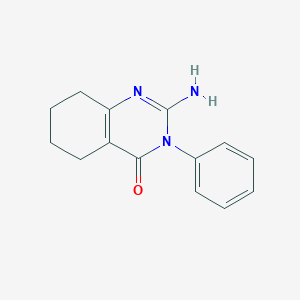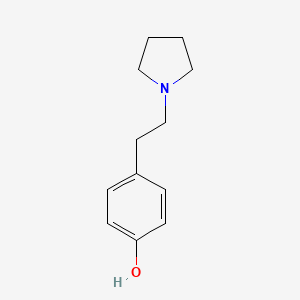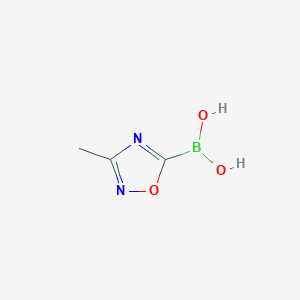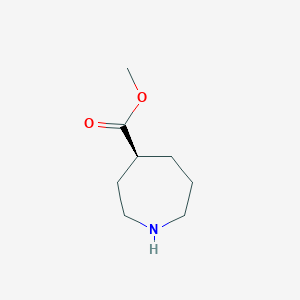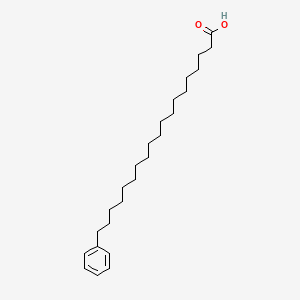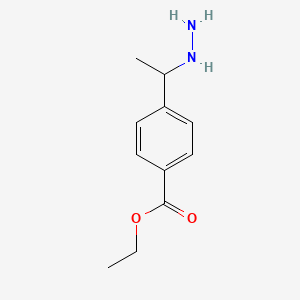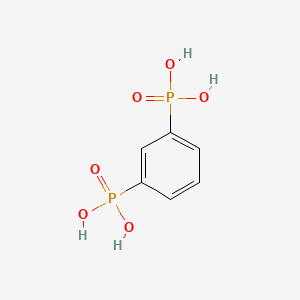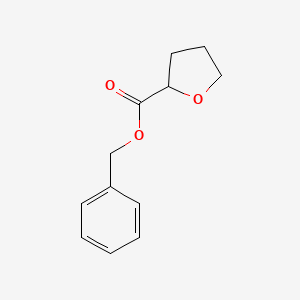
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester
Übersicht
Beschreibung
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, also known as Furan-2-ylmethoxyphenylmethylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have insecticidal properties and has been shown to be effective against various pests. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it potentially useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester in lab experiments is its unique properties. This compound has been found to have various applications in different fields, making it a versatile compound to work with. However, one limitation of this compound is its potential toxicity. It is essential to handle this compound with care and follow proper safety protocols to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester. One potential direction is the continued exploration of its insecticidal properties and its potential use as a pesticide. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as inflammation and oxidative stress-related conditions. Another potential direction is the exploration of its potential use in the development of new drugs with unique properties.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it a versatile compound to work with. However, it is essential to handle this compound with care due to its potential toxicity. Further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester has been found to have various applications in scientific research. It has been used as a building block in the synthesis of various compounds with potential applications in the pharmaceutical industry. Additionally, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.
Eigenschaften
IUPAC Name |
benzyl oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCAVORXGWRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


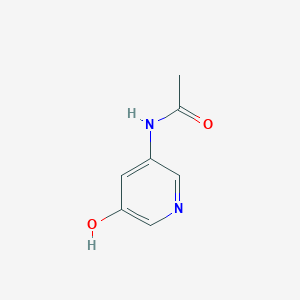
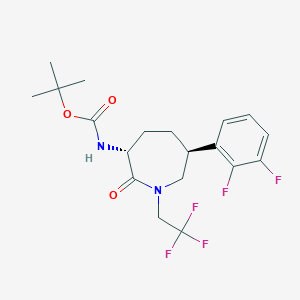
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)
